

Evaluating Kinase Inhibition Potency: A Comparative Guide to Known Standards

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Compound of Interest

Compound Name: 4-Amino-3,5-difluoropyridin-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of well-established kinase inhibitors, serving as a valuable resource for evaluating new chemical entities. The included data, presented in a clear and accessible format, is supported by a detailed experimental protocol for a standard kinase inhibition assay.

Comparative Potency of Standard Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of four widely used kinase inhibitors against a panel of common kinases. Lower IC50 values indicate higher potency.



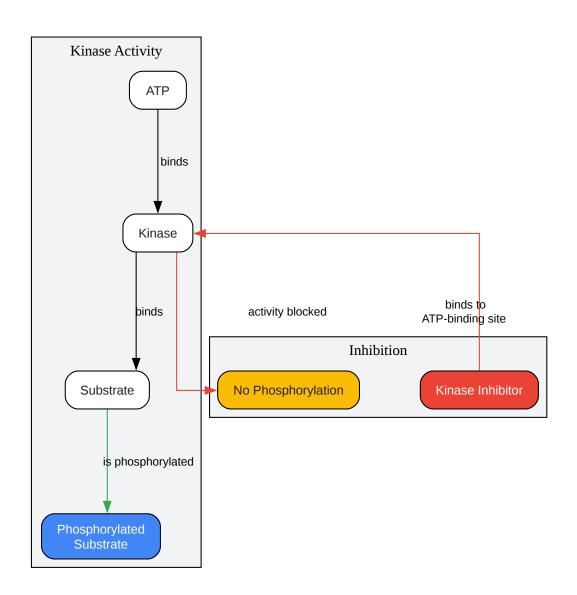
Kinase Target	Staurosporine IC50 (nM)	Bosutinib IC50 (nM)	Dasatinib IC50 (nM)	Vandetanib IC50 (nM)
Abl	-	32.4 ± 24	<0.45	-
c-Kit	-	-	<30	>10,000
EGFR	-	-	-	500
p60v-src	6	40.5 ± 19.5 pM	0.5[1]	-
PKA	7	-	-	-
ΡΚCα	2[2]	-	-	-
РКСу	5[2]	-	-	-
ΡΚСη	4[2]	-	-	-
PDGFRβ	-	-	<30	1100
VEGFR2	-	-	-	40[3]
VEGFR3	-	-	-	110[3]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Understanding the Mechanism and Workflow

To better visualize the process of kinase inhibition and the experimental procedures involved, the following diagrams illustrate the general mechanism of action and a typical workflow for determining inhibitor potency.

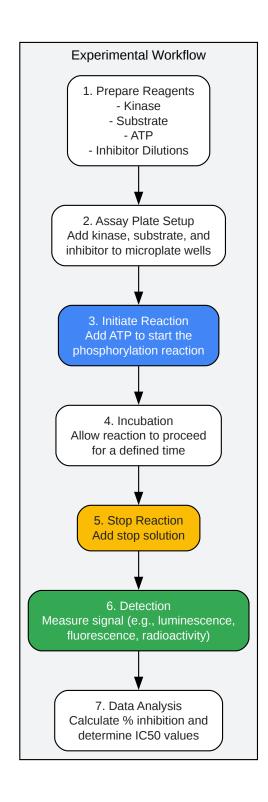




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Caption: General mechanism of competitive kinase inhibition.





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